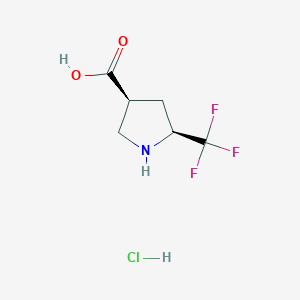

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

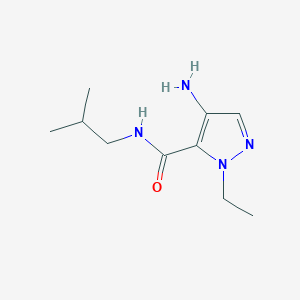

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride, commonly known as TFP, is a chemical compound used in scientific research. It is a chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. TFP is a white crystalline powder with a molecular formula of C6H8F3NO2.HCl and a molecular weight of 217.59 g/mol.

科学的研究の応用

Pyrrolidinone Building Block

(5S)‐5‐(Trifluoromethyl)pyrrolidin‐2‐one is a key building block in fluoroorganic chemistry. It is produced from pyroglutamic acid and sulfur tetrafluoride, leading to enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one. This compound enables the one-step synthesis of γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale (Bezdudny et al., 2011).

Antibacterial Agent

Compounds containing (3S,5S)-5-substituted pyrrolidin-3-ylthio groups, like (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1- methylcarbapen-2-em-3-carboxylic acids, demonstrate potent antibacterial activity against a broad range of bacteria, including Pseudomonas aeruginosa. These carbapenems, such as S-4661, are significant in their balanced and potent antibacterial properties (Iso et al., 1996).

Biotransformation Applications

The biotransformation of pyrrolidine-2,5-dicarboxamides, including (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives, is significant in organic synthesis. Using Rhodococcus erythropolis AJ270, an amidase-containing microbial catalyst, these compounds undergo kinetic resolution and desymmetrization, yielding enantiomerically pure products. These biocatalytic processes are essential for producing aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012).

Nitrile Anion Cyclization

Nitrile anion cyclization is utilized in the synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid variants. This process enables the efficient and asymmetric creation of chiral pyrrolidines, a crucial component in various pharmaceutical and synthetic applications (Chung et al., 2005).

Synthesis of Trans-Lactams

The synthesis of pyrrolidine 5,5-trans-lactams, such as benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, involves the use of a 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester. The acyl iminium ion-mediated condensation in this synthesis is critical for creating pyrrolidine-based pharmaceuticals (Andrews et al., 2003).

特性

IUPAC Name |

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFEFNXLHQUAF-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2449646.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)

![(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2449652.png)

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)

![3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2449655.png)

![(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2449657.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)

![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)

![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)